molecular formula C9H9BrMgO2 B2887602 3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide CAS No. 124434-66-8

3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide

Cat. No.: B2887602
CAS No.: 124434-66-8
M. Wt: 253.378
InChI Key: LANSVNOPHWGVAC-UHFFFAOYSA-M
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Description

3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide is a Grignard reagent, a class of organomagnesium compounds widely used in organic synthesis. This compound is particularly notable for its utility in forming carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules.

Synthetic Routes and Reaction Conditions:

  • Grignard Reaction: The compound is typically synthesized through the reaction of 3-(1,3-dioxolan-2-yl)benzene with magnesium turnings in anhydrous ether, under an inert atmosphere to prevent oxidation.

  • Industrial Production Methods: On an industrial scale, the synthesis involves large-scale Grignard reactions with rigorous control of reaction conditions, including temperature, solvent choice, and the use of high-purity reagents to ensure consistency and yield.

Types of Reactions:

  • Oxidation: The Grignard reagent can be oxidized to form the corresponding alcohol.

  • Reduction: Reduction reactions are less common but can be achieved under specific conditions.

  • Substitution: The Grignard reagent is highly reactive towards electrophiles, leading to substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include oxygen, air, and various metal oxides.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Electrophiles such as aldehydes, ketones, and esters are typically used.

Major Products Formed:

  • Alcohols: From the oxidation of the Grignard reagent.

  • Alkylated Compounds: From substitution reactions with various electrophiles.

Scientific Research Applications

3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide is extensively used in organic synthesis for the construction of complex molecules. Its applications include:

  • Chemistry: Synthesis of pharmaceuticals, agrochemicals, and organic materials.

  • Biology: Study of biological processes through the synthesis of bioactive compounds.

  • Medicine: Development of new drugs and therapeutic agents.

  • Industry: Production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The compound exerts its effects primarily through the formation of carbon-carbon bonds. The Grignard reagent acts as a nucleophile, attacking electrophilic carbon atoms to form new bonds. The molecular targets and pathways involved depend on the specific electrophile used in the reaction.

Comparison with Similar Compounds

  • Phenylmagnesium bromide: A simpler Grignard reagent without the dioxolane ring.

  • 3-(1,3-Dioxolan-2-yl)phenyl lithium: Another organometallic compound with similar reactivity but different metal center.

Uniqueness: 3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide is unique due to the presence of the dioxolane ring, which can influence its reactivity and stability compared to simpler Grignard reagents.

This comprehensive overview highlights the significance of this compound in organic synthesis and its wide-ranging applications in scientific research and industry

Properties

IUPAC Name

magnesium;2-phenyl-1,3-dioxolane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9O2.BrH.Mg/c1-2-4-8(5-3-1)9-10-6-7-11-9;;/h1-2,4-5,9H,6-7H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNKNXUZKITQST-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C[C-]=C2.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrMgO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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